molecular formula C10H8N2OS B2686887 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile CAS No. 1935984-90-9

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile

Cat. No. B2686887
CAS RN: 1935984-90-9
M. Wt: 204.25
InChI Key: XPJXOUKHRIIXSG-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile is a chemical compound that has been the focus of scientific research in recent years. It is a heterocyclic organic compound with the molecular formula C11H8N2OS and a molar mass of 220.26 g/mol. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Structural Insights and Inhibitory Potential

Structural characterization of dihydropyrimidine carbonitrile derivatives, related to the compound of interest, has provided insights into their potential as dihydrofolate reductase inhibitors, a key enzyme target in cancer and bacterial infections research. X-ray diffraction analysis revealed specific crystalline conformations and molecular interactions, suggesting the structural basis for their inhibitory activity (Al-Wahaibi et al., 2021).

Synthesis and Functionalization

Efficient synthesis of 3-(alkylsulfanyl)- and 3-(arylsulfanyl)indoles has been achieved through reactions with sodium sulfinates, mediated by iodine in environmentally friendly conditions. This highlights a method for introducing sulfanyl groups into indole derivatives, potentially offering routes to novel therapeutic agents or materials (Katrun et al., 2014).

Chemical Reactions and Properties

Novel reactions involving the sulfanyl group have been explored, such as the facile assembly of sulfonated oxindoles through sulfur dioxide insertion. This demonstrates the chemical versatility of sulfanyl-bearing indole derivatives in synthesizing compounds with potential biological activity (Liu et al., 2017).

Molecular Docking and Theoretical Studies

Theoretical and computational studies, including molecular docking and density functional theory (DFT) analysis, have been applied to understand the interactions and stability of sulfanyl-substituted compounds. These studies provide insights into the potential biological activity and reactivity of these molecules, guiding the design of new compounds with desired properties (Alzoman et al., 2015).

Green Chemistry Approaches

The iodine-catalyzed oxidative system for 3-sulfenylation of indoles underlines the development towards more sustainable and green chemistry methods. Such approaches are crucial for minimizing environmental impact while expanding the toolkit for synthesizing sulfanyl-indole derivatives (Ge & Wei, 2012).

properties

IUPAC Name

3-methylsulfanyl-2-oxo-1,3-dihydroindole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-14-9-7-4-2-3-6(5-11)8(7)12-10(9)13/h2-4,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJXOUKHRIIXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1C2=CC=CC(=C2NC1=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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